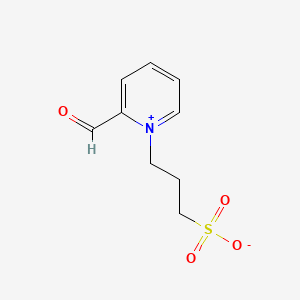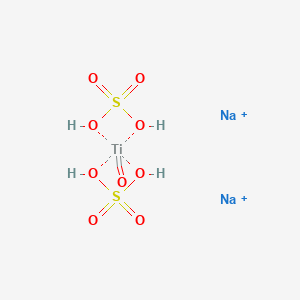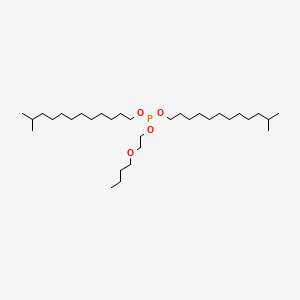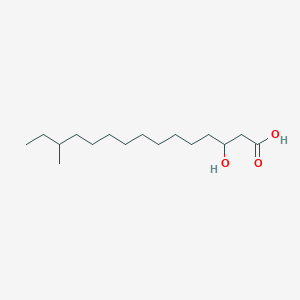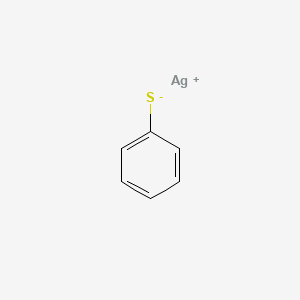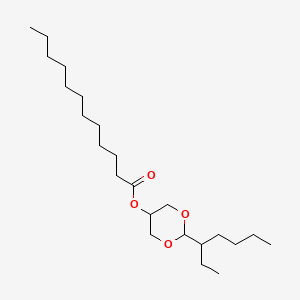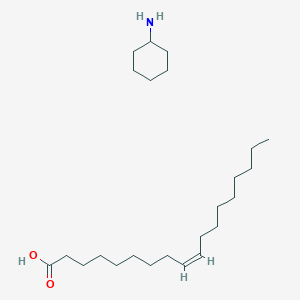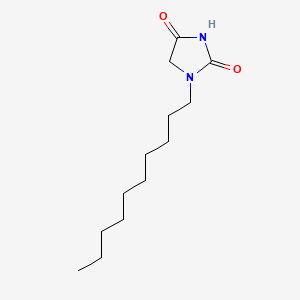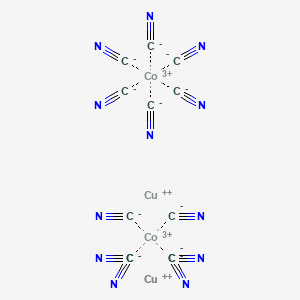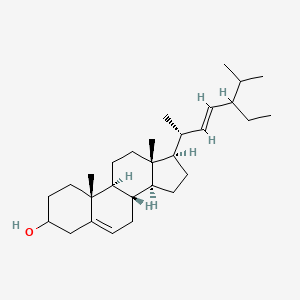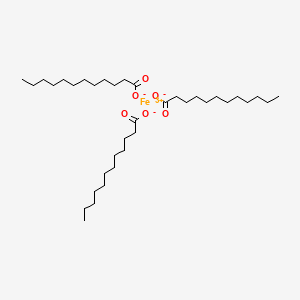
Iron trilaurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron trilaurate is a chemical compound with the molecular formula C36H69FeO6 It is an iron salt of lauric acid, a saturated fatty acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron trilaurate can be synthesized through the reaction of iron salts with lauric acid. One common method involves the reaction of iron(III) chloride with lauric acid in an organic solvent. The reaction typically occurs under reflux conditions, and the product is isolated through filtration and purification processes.
Industrial Production Methods
In industrial settings, this compound is produced by reacting iron(III) chloride with lauric acid in large reactors. The reaction mixture is heated to facilitate the formation of this compound, and the product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Iron trilaurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iron oxides and other oxidation products.
Reduction: The compound can be reduced to form iron(II) derivatives.
Substitution: this compound can undergo substitution reactions with other fatty acids or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions with other fatty acids or ligands typically occur in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Iron oxides and other iron-containing compounds.
Reduction: Iron(II) derivatives and lauric acid.
Substitution: New iron salts with different fatty acids or ligands.
Applications De Recherche Scientifique
Iron trilaurate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialized materials and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of iron trilaurate involves its interaction with molecular targets and pathways. In biological systems, this compound can interact with proteins and enzymes, affecting their function and activity. The compound’s iron center can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Iron trilaurate can be compared with other iron salts of fatty acids, such as iron stearate and iron palmitate. While these compounds share similar properties, this compound is unique due to its specific fatty acid composition and potential applications. Similar compounds include:
Iron stearate: An iron salt of stearic acid.
Iron palmitate: An iron salt of palmitic acid.
Iron oleate: An iron salt of oleic acid.
This compound stands out for its specific interactions and applications in various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
31494-35-6 |
|---|---|
Formule moléculaire |
C36H69FeO6 |
Poids moléculaire |
653.8 g/mol |
Nom IUPAC |
dodecanoate;iron(3+) |
InChI |
InChI=1S/3C12H24O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h3*2-11H2,1H3,(H,13,14);/q;;;+3/p-3 |
Clé InChI |
FLJAJLOHHVNRHU-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





